1-(Chloromethyl)-1-cyclobutylcyclopentane
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Overview
Description
1-(Chloromethyl)-1-cyclobutylcyclopentane is an organic compound characterized by the presence of a chloromethyl group attached to a cyclobutylcyclopentane structure
Preparation Methods
The synthesis of 1-(Chloromethyl)-1-cyclobutylcyclopentane typically involves the chloromethylation of cyclobutylcyclopentane. This can be achieved through the reaction of cyclobutylcyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include maintaining a temperature range of 50-60°C and ensuring an adequate supply of hydrochloric acid to facilitate the formation of the chloromethyl group .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(Chloromethyl)-1-cyclobutylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, resulting in the formation of aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative, which may have different chemical properties and applications.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-1-cyclobutylcyclopentane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Research into the biological activity of derivatives of this compound can lead to the discovery of new bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-cyclobutylcyclopentane primarily involves its reactivity at the chloromethyl group. This group can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1-(Chloromethyl)-1-cyclobutylcyclopentane can be compared with other similar compounds such as:
1-(Chloromethyl)-1-methylcyclopentane: This compound has a similar structure but with a methyl group instead of a cyclobutyl group, leading to different chemical properties and reactivity.
1-(Chloromethyl)-1-cyclohexylcyclopentane: The presence of a cyclohexyl group instead of a cyclobutyl group can result in variations in steric hindrance and electronic effects, influencing the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and potential for diverse applications.
Properties
Molecular Formula |
C10H17Cl |
---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-(chloromethyl)-1-cyclobutylcyclopentane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(6-1-2-7-10)9-4-3-5-9/h9H,1-8H2 |
InChI Key |
LJWORCQOGMVROH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCl)C2CCC2 |
Origin of Product |
United States |
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